molecular formula C9H7BrN2 B592056 7-Bromoquinolin-5-amine CAS No. 1588440-90-7

7-Bromoquinolin-5-amine

Cat. No.: B592056
CAS No.: 1588440-90-7
M. Wt: 223.073
InChI Key: PQSQRUCHYXVDQO-UHFFFAOYSA-N
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Description

7-Bromoquinolin-5-amine (CAS Number: 1588440-90-7) is a chemical compound with the molecular formula C9H7BrN2 . It is also known by the IUPAC name 7-bromo-5-quinolinamine . The compound is a solid and should be stored in a dark place under an inert atmosphere at room temperature .


Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One notable approach is the Combes/Conrad–Limpach quinoline synthesis , which involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde .

Scientific Research Applications

Catalytic Synthesis

7-Bromoquinolin-5-amine is used in palladium-catalyzed amination reactions. Wang et al. (2003) demonstrated its use in microwave-assisted amination of aryl bromides, yielding aminoquinolines efficiently under microwave conditions (Wang, Magnin, & Hamann, 2003).

Reactivity Studies

Pomorski et al. (2010) explored the reactivity of derivatives of 3-bromoquinoline, which can be related to this compound, with potassium amide in liquid ammonia (Pomorski, Hertog, Buurman, & Bakker, 2010).

Synthesis of PI3K/mTOR Inhibitors

Lei et al. (2015) reported the synthesis of compounds from bromoquinoline derivatives, which are important intermediates in PI3K/mTOR inhibitors (Lei et al., 2015).

Antiplasmodial Drug Development

Hostyn et al. (2005) synthesized 7H-Indolo[2,3-c]quinoline from 3-bromoquinoline, leading to new antiplasmodial drugs (Hostyn et al., 2005).

Antimicrobial Applications

Krishna (2018) synthesized 5-amino-7-bromoquinolin-8-ol sulfonate derivatives with significant antimicrobial activities (Krishna, 2018).

Sigma Receptor Binding Studies

Fan et al. (2011) synthesized derivatives of aminobutyl-benzamides, including 5-bromoquinoline derivatives, for binding σ1 and σ2 receptors (Fan, Lever, & Lever, 2011).

Synthesis of Quinoline Derivatives

Choi et al. (2002) discussed the synthesis of 7-alkylamino-2-methylquinoline-5,8-diones, starting from bromoquinoline derivatives (Choi, Kim, & Chi, 2002).

Safety and Hazards

  • Safety Data Sheet : Link

Properties

IUPAC Name

7-bromoquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-6-4-8(11)7-2-1-3-12-9(7)5-6/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSQRUCHYXVDQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2N=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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